molecular formula C13H15N3O4 B2384520 N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 898349-95-6

N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2384520
CAS No.: 898349-95-6
M. Wt: 277.28
InChI Key: ZOHHZFNWJOYPDQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigation

One study described the synthesis and structural investigation of symmetric and non-symmetric oxamides, emphasizing the stabilization of these compounds by intramolecular three-center hydrogen bonding. This foundational work lays the groundwork for understanding the chemical behavior of oxamide derivatives, including N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide, in various conditions (Martínez-Martínez et al., 1998).

Bimetallic Complexes and Their Reactivity

Research on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide highlighted their synthesis, characterization, and investigation into their cytotoxic activities, as well as reactivities towards DNA and protein. This indicates the potential biomedical applications of oxamide derivatives in cancer therapy and DNA interaction studies (Li et al., 2012).

Electrocatalytic Reactions

A comprehensive survey on the electrochemical properties and electrocatalytic applications of N-oxyl compounds, including those related to oxamide derivatives, was conducted. This study explores the use of these compounds as catalysts for selective oxidation of organic molecules, showcasing their significance in industrial applications (Nutting et al., 2018).

Synthesis of Novel Derivatives

Another research effort focused on the synthesis of new dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands, evaluating their in vitro anticancer activity and molecular docking studies. This implies the relevance of oxamide derivatives in designing new anticancer agents (Zheng et al., 2015).

Anticancer Activity

The synthesis of functionalized amino acid derivatives, including oxamide-related compounds, and their evaluation for in vitro cytotoxicity against human cancer cell lines highlighted potential applications in developing anticancer agents. Certain compounds demonstrated significant cytotoxicity, indicating their potential utility in cancer treatment (Kumar et al., 2009).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2,2-dimethoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-19-11(20-2)8-15-12(17)13(18)16-10-6-4-3-5-9(10)7-14/h3-6,11H,8H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHHZFNWJOYPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.